molecular formula C11H13F2NO3 B8028642 3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene

3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene

Cat. No.: B8028642
M. Wt: 245.22 g/mol
InChI Key: VXUOMXDASPEXRQ-UHFFFAOYSA-N
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Description

3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene is an organic compound with the molecular formula C11H13F2NO3 It is a derivative of nitrobenzene, characterized by the presence of butoxy, difluoro, and methyl substituents on the benzene ring

Preparation Methods

The synthesis of 3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Scientific Research Applications

3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene largely depends on its chemical structure. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The butoxy group may enhance the compound’s solubility in organic solvents, facilitating its use in various reactions. The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-butoxy-2,4-difluoro-1-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3/c1-3-4-5-17-11-9(12)7(2)6-8(10(11)13)14(15)16/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUOMXDASPEXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1F)[N+](=O)[O-])C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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